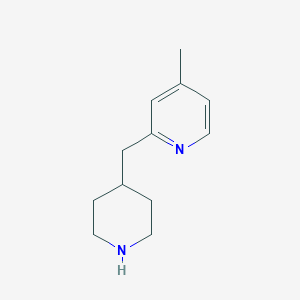
4-Methyl-2-piperidin-4-ylmethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(piperidin-4-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(piperidin-4-yl)methyl]pyridine typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. One common method is the reductive amination of 4-methylpyridine with piperidine using a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(piperidin-4-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 4-methyl-2-[(piperidin-4-yl)methyl]pyridine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-2-[(piperidin-4-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(piperidin-4-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methylpyridine: A precursor in the synthesis of 4-methyl-2-[(piperidin-4-yl)methyl]pyridine.
Piperidine: A key component of the compound’s structure.
Other substituted piperidines: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
4-methyl-2-[(piperidin-4-yl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its combination of a pyridine ring with a piperidine moiety makes it a versatile intermediate in organic synthesis and drug design .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-2-7-14-12(8-10)9-11-3-5-13-6-4-11/h2,7-8,11,13H,3-6,9H2,1H3 |
InChI Key |
RHWXBQVOQRYVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


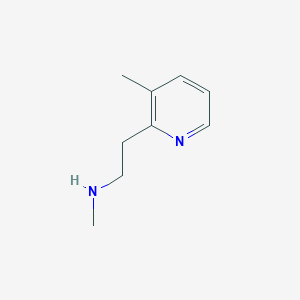

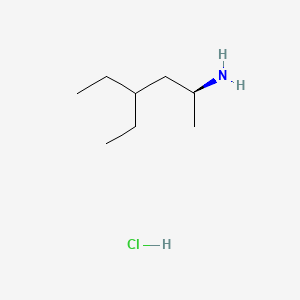
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)

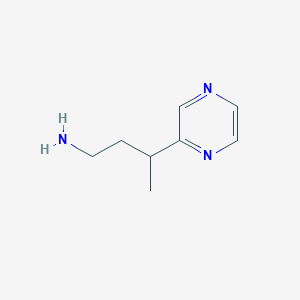
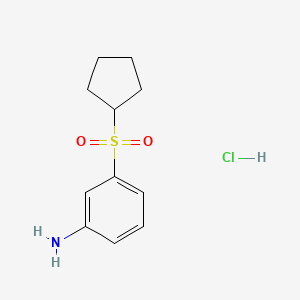

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)
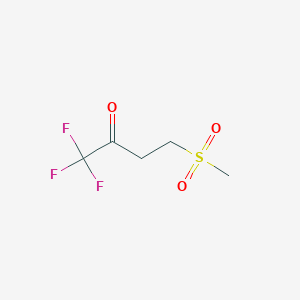
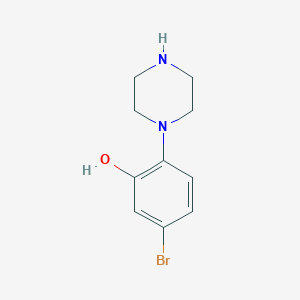
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
